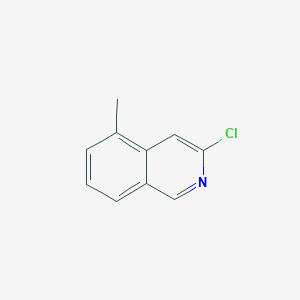

3-Chloro-5-methylisoquinoline

Vue d'ensemble

Description

3-Chloro-5-methylisoquinoline is a chemical compound used in scientific research. It has a complex structure and is versatile due to its various applications, including drug synthesis and material science advancements. The molecular formula of this compound is C10H8ClN and it has a molecular weight of 177.63 .

Applications De Recherche Scientifique

Complex Formation and Steric Hindrance : 3-Methylisoquinoline N-oxide forms complexes with 3d metal(II) perchlorates, where the methyl substituent exerts significant steric hindrance. This influences the stabilization of complexes with metal to ligand ratios less than six (Speca et al., 1979).

Tautomerism of Hydroxyisoquinolines : Research on 3-hydroxyisoquinolines, which are structurally related to 3-Chloro-5-methylisoquinoline, shows their existence as lactim tautomers in non-hydroxylic solvents and as lactam tautomers in water (Evans et al., 1967).

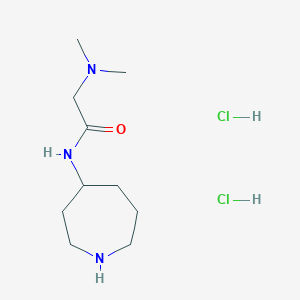

Synthesis and Pharmacologic Activity : Dialkylaminoalkylic amides of 1-chloro-3-carboxy-4-methylisoquinoline have been synthesized and studied for their pharmacological activities, demonstrating local anesthetic and antispasmodic properties (Vittorio et al., 1984).

Halohydrins and Rearrangement Reactions : 2-Acyl-1-cyano-1,2-dihydroisoquinolines have been converted into chloro- or bromo-hydrins, which are further convertible into isochromenes and new isoquinolines (Kirby et al., 1979).

Electronic States and Methyl Torsion : Spectroscopic studies on 3-methylisoquinoline focus on the effect of methyl substitution on the excited state behavior and the torsional potential of the methyl group (Sinha et al., 2012).

Solvolytic Transformations : Dichlorocarbene adds to the double bond of 2-methylisoquinolin-1-one, leading to a variety of solvolytic transformations and the synthesis of diverse compounds (Soetens & Pandit, 1980).

Coadsorption Studies : The coadsorption of 3-methyl-isoquinoline and perchlorate ions at the mercury-aqueous solution interface has been examined, revealing distinct superficial films formed by these molecules (Buess-Herman, 1993).

Polarizable Continuum Model Solvation Analysis : A study on the solvation properties of various substituted isoquinolines, including 5-chloroisoquinoline and 5-methylisoquinoline, using the polarizable continuum model (PCM) (Kannappan et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-5-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-8-6-12-10(11)5-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAZSRGMSSPFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(N=CC2=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

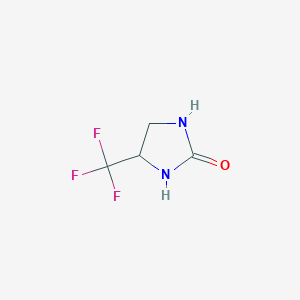

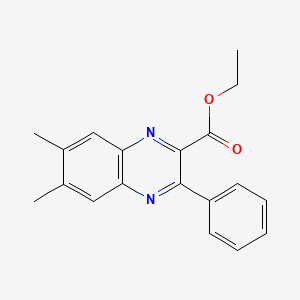

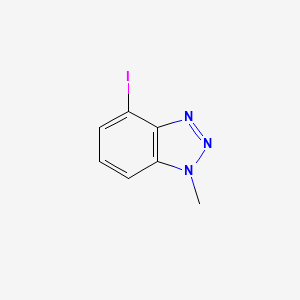

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

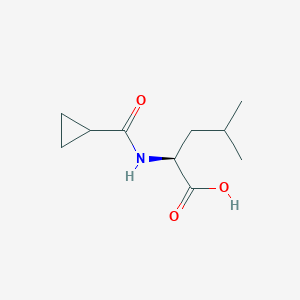

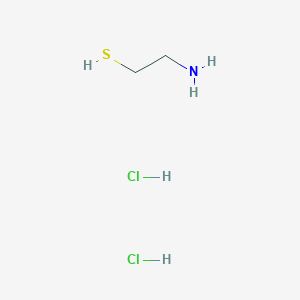

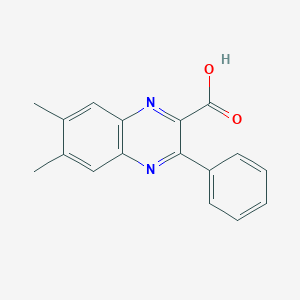

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)